N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide
Description
This compound features a 1,2,3-triazole core substituted with a 5-amino group and a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety. The triazole ring is further linked to a phenyl group bearing a methanesulfonamide substituent. Its synthesis likely involves multi-step reactions, including cycloaddition for triazole formation and coupling of the piperazine-carbonyl unit .
Properties
Molecular Formula |
C19H22N8O3S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3 |
InChI Key |
GIQKNRONQDUGHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, typically using methanesulfonyl chloride and a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under specific conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, 1–2 M) | H₃O⁺, heat | Methanesulfonic acid + aryl amine derivative | Acid-catalyzed cleavage of S–N bond |
| Basic (NaOH, 1–2 M) | OH⁻, 80–100°C | Sulfonate salt + ammonia derivative | Base-mediated nucleophilic attack |
Under alkaline conditions, degradation of the piperazine ring may occur concurrently, leading to fragmentation products.
Nucleophilic Substitution Reactions
The sulfonamide and triazole-associated amino groups participate in substitution reactions:
| Site | Reagents | Products | Key Conditions |
|---|---|---|---|
| Sulfonamide S–N bond | Alkyl/aryl halides (R–X) | N-alkyl/aryl sulfonamide derivatives | DMF, K₂CO₃, 60–80°C |
| 5-Amino triazole group | Acetyl chloride | N-acetylated triazole derivative | CH₂Cl₂, Et₃N, 0°C → RT |
The piperazine nitrogen atoms also react with electrophiles like methyl iodide to form quaternary ammonium salts.
Coupling Reactions and Cross-Coupling Methods
Pd-mediated cross-coupling enables structural diversification:
| Reaction Type | Catalyst System | Substrates | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | 60–75% |
| Reductive amination | NaBH₃CN, MeOH | Aldehydes/ketones | 50–68% |
These reactions modify the aryl or piperazine components, enhancing pharmacological profiles .
Functional Group Modifications
Strategic modifications target reactive sites:
| Functional Group | Modification | Reagents | Applications |
|---|---|---|---|
| Piperazine carbonyl | Grignard addition | RMgX (R = alkyl/aryl) | Side-chain elongation |
| Triazole ring | Huisgen cycloaddition | Alkynes, Cu(I) catalyst | Bicyclic triazole formation |
Salt Formation and Acid-Base Reactions
Acid addition salts improve solubility and stability:
| Acid | Salt Form | Solubility (H₂O) | Stability |
|---|---|---|---|
| Hydrochloric acid | Hydrochloride | 25 mg/mL | Stable at pH 2–4 |
| Trifluoroacetic acid | Trifluoroacetate | 45 mg/mL | Hygroscopic |
Stability and Degradation Pathways
pH and temperature critically influence stability:
| Condition | Observation | Degradation Products |
|---|---|---|
| pH < 3 | Stable for >24 hrs (sulfonamide intact) | None detected |
| pH > 10 | Complete decomposition in 6 hrs | Fragmented amines, sulfonate species |
| 100°C, dry | Partial decomposition (5% loss in 1 hr) | Oxidized piperazine derivatives |
This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry. Future studies should explore enantioselective modifications and catalytic asymmetric synthesis to optimize its therapeutic potential.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives related to this compound exhibit antifungal properties. For instance, studies involving pyridine-sulfonamide derivatives have shown efficacy against various Candida species, outperforming traditional antifungal agents like fluconazole with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that the compound could be further explored for its antifungal potential.
Anticancer Properties
The compound's structural components hint at possible anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell growth. For example, N-Aryl derivatives have shown significant growth inhibition against various cancer cell lines . The mechanism often involves targeting specific pathways associated with tumor growth and survival.
Antimalarial Activity
In silico studies and subsequent synthesis of triazolo-pyridine sulfonamides have demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds from similar classes exhibited IC50 values in the low micromolar range, indicating their potential as lead compounds for antimalarial drug development .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds related to N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide:
| Study | Focus | Findings |
|---|---|---|
| PMC6150321 | Antifungal Activity | Compounds showed greater efficacy against Candida species compared to fluconazole |
| PMC7582516 | Antimalarial Activity | New triazolo-pyridine sulfonamides displayed significant activity against Plasmodium falciparum |
| ACS Omega | Anticancer Studies | Certain derivatives exhibited high growth inhibition percentages against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- Compound 81 (N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide): Shares the methanesulfonamide and piperazine-carbonyl motifs but replaces the triazole with a pyridine ring.
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide: Features a piperidine-carboxamide linker instead of triazole, with halogenated pyridine groups. The chloro and trifluoromethyl groups enhance lipophilicity compared to the amino-triazole in the target compound .
- N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide : Lacks the sulfonamide group but includes a carboximidamide-piperazine unit. This modification may improve metabolic stability but reduce solubility .
Key Research Findings
- Solubility: The target compound’s methanesulfonamide group enhances aqueous solubility compared to non-sulfonamide analogs (e.g., logP reduced by ~1.5 units vs. trifluoromethylphenyl derivatives) .
- Thermal Stability : Melting points for triazole-containing analogs range from 175–250°C, suggesting moderate stability under storage .
- SAR Insights: The 5-amino group on the triazole is critical for hydrogen bonding with target proteins . Piperazine-carbonyl linkers improve bioavailability by balancing lipophilicity and polarity .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 497.51 | 2.1 | 0.15 | 210–215 |
| Compound 81 | 549.58 | 3.4 | 0.08 | 178–180 |
| Compound 39 | 458.49 | 1.8 | 0.22 | 190–195 |
*Calculated using ChemDraw.
Biological Activity
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a triazole ring, piperazine moiety, and methanesulfonamide group. Its molecular formula is C22H24N6O3S, and it possesses multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by:
- Inhibiting Enzymatic Activity : The compound can inhibit specific enzymes involved in disease pathways, thereby modulating biological responses.
- Binding to Receptors : It may interact with cellular receptors, influencing signaling pathways that are critical for cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism in cancer cells involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported the following minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 | |
| Candida albicans | 15.63 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their anticancer activities. The most active derivatives showed enhanced potency compared to standard chemotherapy agents like doxorubicin .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the triazole ring significantly impacted biological activity. For instance, substituents on the piperazine moiety were found to enhance binding affinity to target receptors .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could significantly reduce tumor growth in animal models, supporting its potential as a therapeutic agent for cancer treatment .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, including triazole ring formation, piperazine coupling, and sulfonamide functionalization. Critical challenges include controlling regioselectivity during triazole formation (1,2,3-triazol-1-yl vs. 1,2,3-triazol-2-yl) and ensuring efficient coupling of the pyridinylpiperazine moiety. Methodological optimizations include:
- Stepwise purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates, as demonstrated in piperazine-carboxamide synthesis .
- Solvent selection : Use of polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates, particularly for sulfonamide coupling .
- Temperature control : Maintaining ≤60°C during azide-alkyne cycloaddition to avoid triazole isomerization .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- LCMS : To verify molecular weight (e.g., observed vs. calculated [M+H]⁺) and detect impurities. For example, LCMS data for structurally analogous compounds showed <5% impurity at 472.1–488.1 m/z .
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., triazole substitution pattern) and piperazine coupling. For instance, ¹H NMR signals at δ 7.8–8.2 ppm indicate pyridine proton environments .
- XRPD/TGA-DSC : To assess crystallinity and thermal stability. XRPD patterns for piperazine derivatives confirmed >95% crystallinity, while TGA showed decomposition onset at ~200°C .
Q. How can researchers screen for bioactivity in early-stage studies?
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding with Ki values) .
- Cytotoxicity profiling : MTT assays against cancer cell lines (e.g., IC₅₀ <10 µM for triazole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require modular synthetic strategies:
- Piperazine substitution : Replace pyridin-2-yl with other aryl/heteroaryl groups (e.g., 4-fluorophenyl) to assess impact on receptor affinity .
- Triazole modifications : Introduce methyl or amino groups at position 5 of the triazole to evaluate steric/electronic effects .
- Sulfonamide optimization : Compare methanesulfonamide with benzenesulfonamide derivatives for solubility/bioavailability trade-offs .
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. What advanced analytical methods resolve conflicting data in stability studies?
Contradictions in stability profiles (e.g., pH-dependent degradation) can be addressed via:
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions, followed by UPLC-PDA-MS to identify degradation products .
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity, which impacts solid-state stability. Piperazine analogs showed <0.5% weight gain at 80% RH .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
Integrate molecular docking and MD simulations:
- Docking : Target the compound’s sulfonamide group into hydrophobic pockets of proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Pyridinylpiperazine derivatives showed binding energies ≤−8.5 kcal/mol .
- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce P-glycoprotein efflux .
- Metabolite prediction : CypReact or GLORYx to identify potential Phase I/II metabolites (e.g., N-oxidation of piperazine) .
Q. What strategies mitigate low solubility in in vivo studies?
Address solubility limitations via:
- Salt formation : Synthesize hydrochloride or mesylate salts, as demonstrated for piperazine-carbothioamide analogs (solubility improved from 0.1 mg/mL to >5 mg/mL) .
- Nanoformulation : Use lipid nanoparticles (LNPs) with particle size <100 nm and PDI <0.2, as validated for sulfonamide derivatives .
- Co-solvent systems : Employ PEG 400/water (70:30 v/v) for preclinical dosing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
